

# Application Note: Quantification of Lesinurad in Human Plasma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

#### **Abstract**

This application note describes two robust and reliable high-performance liquid chromatography (HPLC) methods for the quantification of **Lesinurad** in human plasma samples. The primary method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity and selectivity, making it suitable for pharmacokinetic studies requiring low limits of quantification. A second, more accessible method using HPLC with fluorescence detection is also presented, offering a reliable alternative for routine analysis. Detailed protocols for sample preparation, chromatographic conditions, and method validation are provided to aid researchers, scientists, and drug development professionals in the accurate measurement of **Lesinurad** concentrations in a laboratory setting.

#### Introduction

**Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, thereby increasing uric acid excretion and lowering serum uric acid levels.[1] It is indicated for the treatment of hyperuricemia associated with gout, in combination with a xanthine oxidase inhibitor.[2] Accurate quantification of **Lesinurad** in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This document provides detailed methodologies for the analysis of **Lesinurad** in human plasma using two distinct HPLC-based techniques.



**Chemical Information** 

| Compound                                                    | Chemical Name                                                                                   | Molecular Formula | Molecular Weight (<br>g/mol ) |
|-------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-------------------|-------------------------------|
| Lesinurad                                                   | 2-((5-bromo-4-(4-<br>cyclopropylnaphthalen<br>-1-yl)-4H-1,2,4-triazol-<br>3-yl)thio)acetic acid | C17H14BrN3O2S     | 404.28                        |
| Diazepam (Internal<br>Standard for UHPLC-<br>MS/MS)         | 7-chloro-1,3-dihydro-<br>1-methyl-5-phenyl-2H-<br>1,4-benzodiazepin-2-<br>one                   | C16H13ClN2O       | 284.7                         |
| Diflunisal (Internal<br>Standard for HPLC-<br>Fluorescence) | 5-(2,4-<br>difluorophenyl)-2-<br>hydroxybenzoic acid                                            | C13H8F2O3         | 250.2                         |

# Method 1: UHPLC-MS/MS for High-Sensitivity Quantification

This method is ideal for studies requiring low detection limits and high throughput.

### **Experimental Protocol**

- 1. Materials and Reagents
- Lesinurad analytical standard
- Diazepam (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- 2. Instrumentation

#### Methodological & Application





- UHPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)
- Triple quadrupole mass spectrometer (e.g., Agilent 6495C Triple Quadrupole LC/MS or equivalent)
- C18 analytical column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm)
- 3. Sample Preparation: Liquid-Liquid Extraction (LLE) A liquid-liquid extraction procedure is recommended for its high recovery and minimal matrix effects.[3]





Click to download full resolution via product page

Caption: Liquid-liquid extraction workflow for plasma sample preparation.



#### 4. Chromatographic and Mass Spectrometric Conditions

| Parameter          | Condition                                                                            |
|--------------------|--------------------------------------------------------------------------------------|
| Column             | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm                            |
| Mobile Phase       | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid                  |
| Gradient           | 30% B to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate          | 0.4 mL/min                                                                           |
| Column Temperature | 40°C                                                                                 |
| Ionization Mode    | Electrospray Ionization (ESI), Positive                                              |
| MRM Transitions    | Lesinurad: m/z 404.0 → 221.0Diazepam (IS):<br>m/z 285.1 → 193.1                      |
| Collision Energy   | Optimized for specific instrument                                                    |
| Dwell Time         | 100 ms                                                                               |

## **Method Validation Summary**

The following table summarizes typical validation parameters for this method.



| Parameter                            | Result                                                                  |
|--------------------------------------|-------------------------------------------------------------------------|
| Linearity Range                      | 1 - 2000 ng/mL (r² > 0.99)                                              |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL                                                                 |
| Intra-day Precision (%RSD)           | < 10%                                                                   |
| Inter-day Precision (%RSD)           | < 12%                                                                   |
| Accuracy (%RE)                       | Within ±15%                                                             |
| Recovery                             | > 90%                                                                   |
| Matrix Effect                        | Minimal                                                                 |
| Stability                            | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |

## **Method 2: HPLC with Fluorescence Detection**

This method provides a cost-effective and accessible alternative to mass spectrometry, leveraging the native fluorescence of **Lesinurad**.

#### **Experimental Protocol**

- 1. Materials and Reagents
- Lesinurad analytical standard
- Diflunisal (Internal Standard, IS)
- HPLC-grade acetonitrile and water
- Potassium phosphate monobasic
- Orthophosphoric acid
- Human plasma (with anticoagulant, e.g., K2EDTA)
- 2. Instrumentation

#### Methodological & Application





- HPLC system with a fluorescence detector (e.g., Agilent 1260 Infinity II LC System with FLD)
- C18 analytical column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 μm)
- 3. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for sample clean-up for this analysis.[4]





Click to download full resolution via product page

Caption: Protein precipitation workflow for plasma sample preparation.



#### 4. Chromatographic and Detection Conditions

| Parameter              | Condition                                                                |
|------------------------|--------------------------------------------------------------------------|
| Column                 | Hypersil BDS C18, 4.6 x 250 mm, 5 μm                                     |
| Mobile Phase           | Acetonitrile : 30 mM Potassium Phosphate<br>Buffer (pH 5.5) (32:68, v/v) |
| Flow Rate              | 1.0 mL/min                                                               |
| Column Temperature     | 40°C                                                                     |
| Fluorescence Detection | Excitation: 288 nmEmission: 343 nm                                       |

#### **Method Validation Summary**

The following table summarizes typical validation parameters for the HPLC-Fluorescence method.

| Parameter                            | Result                                             |
|--------------------------------------|----------------------------------------------------|
| Linearity Range                      | 50 - 700 ng/mL (r <sup>2</sup> > 0.99)[5]          |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[5]                                        |
| Intra-day Precision (%RSD)           | < 15%                                              |
| Inter-day Precision (%RSD)           | < 15%                                              |
| Accuracy (%RE)                       | Within ±15%                                        |
| Recovery                             | > 85%                                              |
| Stability                            | Stable under typical laboratory storage conditions |

## **Data Analysis and Quantification**

For both methods, a calibration curve is constructed by plotting the peak area ratio of **Lesinurad** to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of  $1/x^2$  is typically used. The



concentration of **Lesinurad** in the quality control and unknown plasma samples is then calculated from the regression equation of the calibration curve.

#### Conclusion

The two methods presented provide reliable and accurate means for the quantification of **Lesinurad** in human plasma. The UHPLC-MS/MS method offers superior sensitivity and is recommended for pharmacokinetic studies with low expected concentrations. The HPLC-fluorescence method is a robust and accessible alternative suitable for a variety of research applications. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tga.gov.au [tga.gov.au]
- 2. Zurampic (DSC) (lesinurad [DSC]) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Lesinurad in Human Plasma using HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764080#hplc-method-for-quantifying-lesinurad-in-plasma-samples]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com